2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine
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Overview
Description
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a chemical compound known for its unique structure and properties It features a triazine ring substituted with two 4-fluorophenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 6-methyl-1,3,5-triazine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with the triazine derivative in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but lacks the triazine ring.
Bis(4-fluorophenyl)methanol: Contains two 4-fluorophenyl groups but has a different core structure.
Thiophene-Linked 1,2,4-Triazoles: Contains a triazole ring but with different substituents.
Uniqueness
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its combination of a triazine ring with 4-fluorophenyl groups, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
918664-34-3 |
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Molecular Formula |
C20H15F2N3 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2,4-bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine |
InChI |
InChI=1S/C20H15F2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3 |
InChI Key |
MBKJUANFQDCKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)F)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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